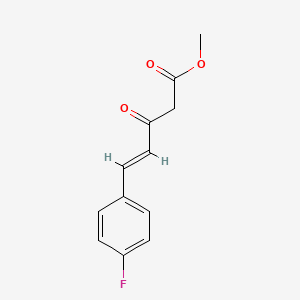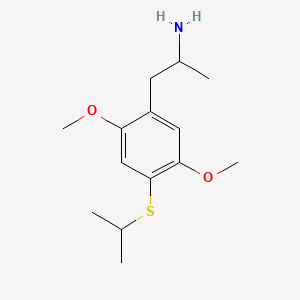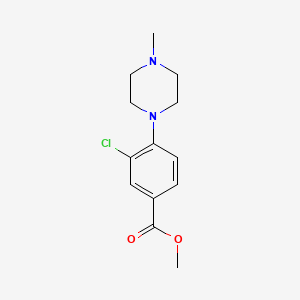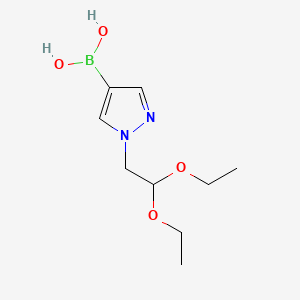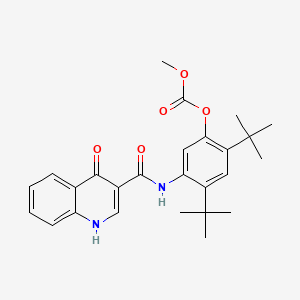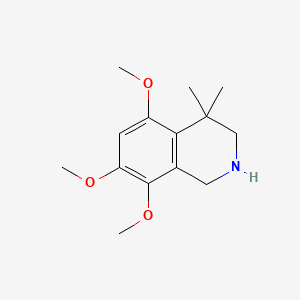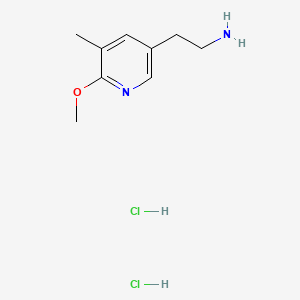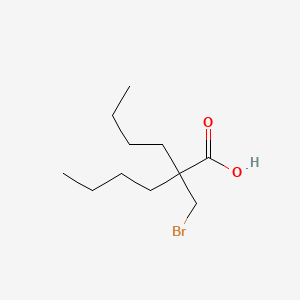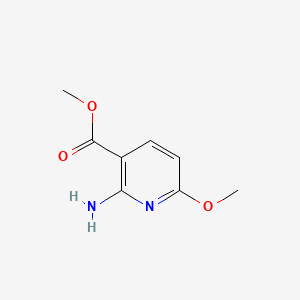
2-氨基-6-甲氧基烟酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3. It is a valuable building block in organic synthesis, particularly for the preparation of fused 2-pyridones . This compound is characterized by its methoxy and amino functional groups attached to a nicotinate core, making it a versatile intermediate in various chemical reactions.
科学研究应用
Methyl 2-amino-6-methoxynicotinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fused 2-pyridones and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-methoxynicotinate involves several key steps. One optimized method includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by a microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . This method ensures improved regioselectivity and purity of the reaction products.
Industrial Production Methods
Industrial production of methyl 2-amino-6-methoxynicotinate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of microwave and flow reaction technologies is particularly advantageous in industrial settings due to their ability to enhance reaction rates and product purity .
化学反应分析
Types of Reactions
Methyl 2-amino-6-methoxynicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon (Pd-C) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
作用机制
The mechanism of action of methyl 2-amino-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and amino groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Some compounds similar to methyl 2-amino-6-methoxynicotinate include:
- Methyl 6-methoxynicotinate
- 2-Amino-6-methoxypyridine
- 6-Amino-2-methoxynicotinic acid
Uniqueness
Methyl 2-amino-6-methoxynicotinate is unique due to its specific functional groups and their positions on the nicotinate core. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
methyl 2-amino-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRNCDRJMTEMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the advantages of the synthetic route described in the paper for producing Methyl 2-amino-6-methoxynicotinate?
A1: The paper highlights two major advantages of their synthetic approach:
- Improved regioselectivity: The use of microwave-assisted reactions, particularly in the 6-methoxylation step, leads to a more regioselective synthesis. This means fewer unwanted byproducts are formed, simplifying purification and increasing yield. []
- Enhanced purity profile: Implementing a microfluidic hydrogenation step for the final deprotection contributes to a purer final product. This is likely due to the precise control over reaction parameters achievable in flow conditions. []
Q2: What is the significance of Methyl 2-amino-6-methoxynicotinate in organic synthesis?
A2: The paper states that Methyl 2-amino-6-methoxynicotinate is a valuable building block for the preparation of fused 2-pyridones. [] These fused heterocyclic compounds are important structural motifs in various bioactive molecules and pharmaceuticals. Therefore, having an efficient and scalable synthesis for this building block can facilitate the development of new drugs and materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
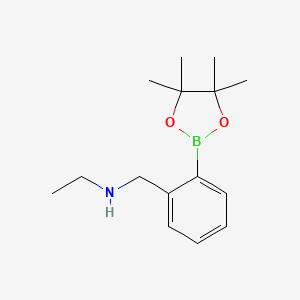
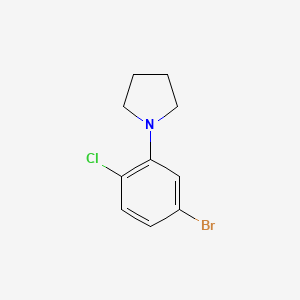
![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)
